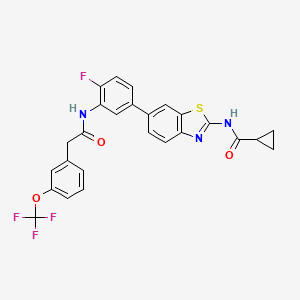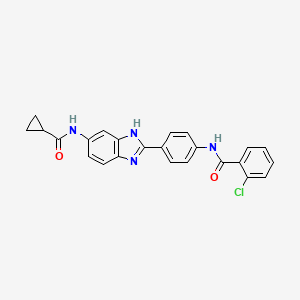
NR2E3 agonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NR2E3 agonist 1 is a small molecule that acts as an agonist for the orphan nuclear receptor NR2E3. This receptor is a key transcriptional regulator involved in the differentiation and maintenance of photoreceptor cells in the retina. This compound has shown potential in inducing cancer cell apoptosis and regulating various pathways, making it a promising compound for therapeutic applications .
Vorbereitungsmethoden
The synthesis of NR2E3 agonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
NR2E3 agonist 1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Wissenschaftliche Forschungsanwendungen
NR2E3 agonist 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function and regulation of the NR2E3 receptor.
Biology: It helps in understanding the role of NR2E3 in photoreceptor cell differentiation and maintenance.
Medicine: It has potential therapeutic applications in treating retinal degenerations and certain types of cancer by inducing apoptosis in cancer cells.
Industry: It can be used in the development of new drugs targeting the NR2E3 receptor .
Wirkmechanismus
NR2E3 agonist 1 exerts its effects by binding to the NR2E3 receptor, which leads to the activation of various molecular pathways. The compound enhances the interaction between NR2E3 and DNA, upregulating pathways such as p53 and IFNα while downregulating the MYC pathway. This results in the induction of apoptosis in cancer cells and the regulation of inflammation and apoptosis in retinal cells .
Vergleich Mit ähnlichen Verbindungen
NR2E3 agonist 1 is unique in its ability to specifically target the NR2E3 receptor and regulate its activity. Similar compounds include:
13-cis retinoic acid: A weak agonist of NR2E3 that fits into the receptor’s ligand-binding pocket.
2-phenylbenzimidazole derivatives: Potent agonists of NR2E3 transactivity. These compounds share some structural similarities but differ in their potency and specificity towards the NR2E3 receptor
Eigenschaften
Molekularformel |
C24H19ClN4O2 |
|---|---|
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
2-chloro-N-[4-[6-(cyclopropanecarbonylamino)-1H-benzimidazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H19ClN4O2/c25-19-4-2-1-3-18(19)24(31)26-16-9-7-14(8-10-16)22-28-20-12-11-17(13-21(20)29-22)27-23(30)15-5-6-15/h1-4,7-13,15H,5-6H2,(H,26,31)(H,27,30)(H,28,29) |
InChI-Schlüssel |
URTBMZWXWYUQAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


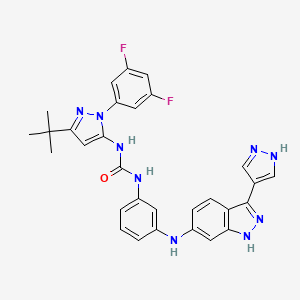
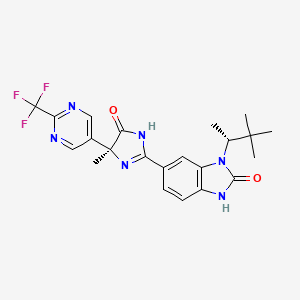
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
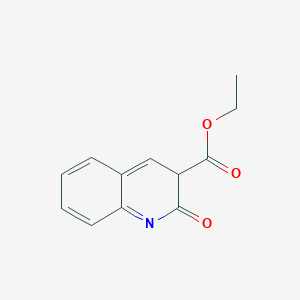
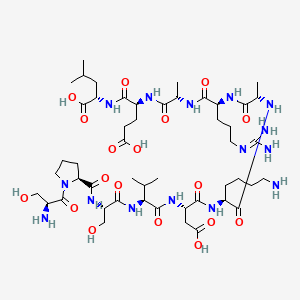
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
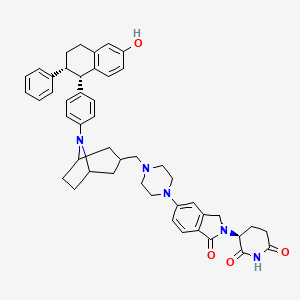
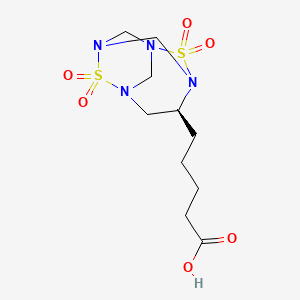
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
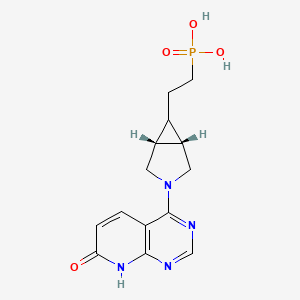
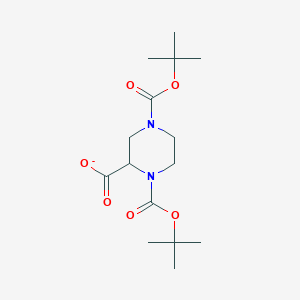
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)

